molecular formula C20H16BrNO4 B11333468 N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide

Cat. No.: B11333468
M. Wt: 414.2 g/mol
InChI Key: OOEALUMNGHDIRO-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with an acetyl group, a methoxy group, and a bromine atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxepine core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a halogenated acyl chloride under basic conditions to form the benzoxepine ring.

Next, the introduction of the acetyl and methoxy groups can be accomplished through electrophilic aromatic substitution reactions. The bromine atom is usually introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoxepine derivatives

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the acetyl group may allow the compound to bind to certain enzymes or receptors, modulating their activity. Additionally, the methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the benzoxepine core and bromine atom.

    N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position and lacks the benzoxepine core and bromine atom.

    N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the benzoxepine core and bromine atom.

Uniqueness

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H16BrNO4/c1-12(23)13-3-5-19(25-2)17(11-13)22-20(24)14-7-8-26-18-6-4-16(21)10-15(18)9-14/h3-11H,1-2H3,(H,22,24)

InChI Key

OOEALUMNGHDIRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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